molecular formula C8H11N3O B14007953 (2-Cyanocyclohexen-1-yl)urea

(2-Cyanocyclohexen-1-yl)urea

Cat. No.: B14007953
M. Wt: 165.19 g/mol
InChI Key: IDBYMMICTXZSRO-UHFFFAOYSA-N
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Description

The urea moiety (-NHCONH-) is typically attached to the cyclohexenyl scaffold, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(2-cyanocyclohexen-1-yl)urea

InChI

InChI=1S/C8H11N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H2,(H3,10,11,12)

InChI Key

IDBYMMICTXZSRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C#N)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanocyclohex-1-en-1-yl)urea typically involves the reaction of 2-cyanocyclohexanone with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1-(2-cyanocyclohex-1-en-1-yl)urea may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanocyclohex-1-en-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The urea group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(2-cyanocyclohex-1-en-1-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-cyanocyclohex-1-en-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structurally related urea derivatives from the provided evidence to contextualize the hypothetical properties of (2-Cyanocyclohexen-1-yl)urea.

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Activities References
[(2-Methylcyclohexen-1-yl)methylideneamino]urea Cyclohexene ring + methylideneamino + urea High reactivity due to conjugated imine; potential enzyme inhibition .
1-(2-Cyanoethyl)-3-methylurea Cyanoethyl group + urea Enhanced solubility in polar solvents; possible neuroactivity .
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea Chloroethyl + hydroxycyclohexyl + urea Alkylating agent; hydroxyl group enables hydrogen bonding, improving target specificity .
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea Hydroxycyclohexene + methylphenyl + urea Unique stereoelectronic effects; investigated for anticancer activity .
1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea Cyclohexyl + thiophene + hydroxyethyl + urea Enhanced bioavailability due to thiophene’s lipophilicity .

Key Comparative Insights

Substituent Effects on Reactivity: The cyano group (as in 1-(2-Cyanoethyl)-3-methylurea) increases electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., enzymes or receptors) . In contrast, chloroethyl groups (e.g., 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea) act as alkylating agents, forming covalent bonds with DNA or proteins . Hydroxycyclohexyl substituents (e.g., in and ) improve solubility and hydrogen-bonding capacity, which may enhance pharmacokinetic profiles compared to non-polar analogs .

Thiophene-containing ureas (e.g., ) demonstrate improved membrane permeability due to the heterocycle’s lipophilicity, a critical factor in central nervous system drug design .

Synthetic Accessibility :

  • Ureas with simple cyclohexenyl scaffolds (e.g., ) are synthesized via condensation reactions between amines and isocyanates under mild conditions .
  • More complex analogs (e.g., with oxadiazole rings) require multi-step protocols, including cyclization and protecting-group strategies, reducing scalability .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (mg/mL)
[(2-Methylcyclohexen-1-yl)methylideneamino]urea 181.23 1.2 12.5 (DMSO)
1-(2-Cyanoethyl)-3-methylurea 127.14 -0.5 45.0 (Water)
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea 220.70 1.8 8.3 (Ethanol)
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea 260.34 2.5 2.1 (DMSO)

*LogP values estimated via PubChem algorithms.

Research Findings and Uniqueness

  • : The hydroxyl group in 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea significantly improves its target specificity compared to non-hydroxylated analogs, reducing off-target toxicity .
  • : The hydroxycyclohexene scaffold in 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea introduces stereochemical complexity, enabling selective interactions with chiral biological targets .
  • : Oxadiazole-containing ureas (e.g., 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea) exhibit dual functionality: the urea moiety binds enzymes, while the oxadiazole enhances metabolic stability .

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